molecular formula C10H8FN5O2 B2413620 N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 364040-01-7

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2413620
CAS No.: 364040-01-7
M. Wt: 249.205
InChI Key: OYDCIXKPLJBJQV-UHFFFAOYSA-N
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Description

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group at the N4 position and a nitro group at the 5 position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-fluoroaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N4-(3-fluorophenyl)-5-aminopyrimidine-4,6-diamine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Coupling: Formation of biaryl derivatives

Mechanism of Action

The mechanism of action of N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound .

Biological Activity

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure, characterized by a pyrimidine ring substituted with a fluorophenyl group and a nitro group, suggests significant interactions with various biological targets.

  • Molecular Formula : C11H10F N5O2
  • Molecular Weight : 253.23 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using specific catalysts and solvents under controlled conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The following table summarizes the synthetic routes and key reagents used:

StepReagentsConditions
Step 1Potassium permanganateControlled temperature
Step 2Sodium borohydrideInert atmosphere

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against drug-resistant strains of bacteria and fungi. Studies have demonstrated its efficacy in inhibiting the growth of pathogens, which could be attributed to its ability to interact with specific enzymes or disrupt cellular processes.

Case Study : In a study evaluating various nitropyrimidine derivatives, this compound showed promising results against Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL. This suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound's mechanism of action in cancer cells is an area of ongoing research. Preliminary findings suggest that it may inhibit DNA replication or protein synthesis by binding to critical molecular targets within cancerous cells.

Mechanism of Action : The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. This interaction may lead to apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table outlines notable examples:

Compound NameStructural FeaturesUnique Aspects
2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamineSubstituted pyrimidine with chlorine and fluorophenyl groupsEnhanced biological activity due to unique substitution pattern
2-(3,5-Dimethylpiperidin-1-yl)-N4-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamineContains a piperidine moiety along with fluorophenylPotential for increased solubility and bioavailability
2-(2-Fluorophenyl)-5-nitropyrimidin-4-amineSimilar nitropyrimidine structure but lacks diamino substitutionFocused on different biological targets

Research Findings and Future Directions

The promising biological activities of this compound warrant further investigation. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which the compound exerts its effects.
  • Structure-Activity Relationship (SAR) Analysis : Investigating modifications to enhance potency and selectivity against specific pathogens or cancer cell lines.

Properties

IUPAC Name

4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5O2/c11-6-2-1-3-7(4-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDCIXKPLJBJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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